molecular formula C16H11NO4 B15248660 9,10-Anthracenedione, 2,3-dimethyl-6-nitro- CAS No. 61415-71-2

9,10-Anthracenedione, 2,3-dimethyl-6-nitro-

Cat. No.: B15248660
CAS No.: 61415-71-2
M. Wt: 281.26 g/mol
InChI Key: ZBDPHYARCLRGLD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitroanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₁NO₄. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both nitro and methyl substituents on its anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-nitroanthracene-9,10-dione typically involves the nitration of 2,3-dimethylanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of 2,3-dimethyl-6-nitroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-6-nitroanthracene-9,10-dione has several scientific research applications, including:

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its photophysical properties.

    Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and dyes.

    Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a precursor for pharmaceuticals.

    Industry: It is used in the production of synthetic dyes and pigments .

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-nitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and anthracene moieties. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The anthracene core can participate in photophysical processes, making it useful in applications such as OLEDs and fluorescent probes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylanthracene-9,10-dione: Lacks the nitro group, resulting in different chemical reactivity and applications.

    6-Nitroanthracene-9,10-dione: Lacks the methyl groups, affecting its physical and chemical properties.

    2,3-Dimethyl-9,10-anthraquinone: Similar structure but without the nitro group, leading to different reactivity and uses.

Uniqueness

2,3-Dimethyl-6-nitroanthracene-9,10-dione is unique due to the presence of both nitro and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in materials science and organic synthesis .

Properties

CAS No.

61415-71-2

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2,3-dimethyl-6-nitroanthracene-9,10-dione

InChI

InChI=1S/C16H11NO4/c1-8-5-12-13(6-9(8)2)16(19)14-7-10(17(20)21)3-4-11(14)15(12)18/h3-7H,1-2H3

InChI Key

ZBDPHYARCLRGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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